molecular formula C5H9NO2S B2621523 1-Ethenylcyclopropane-1-sulfonamide CAS No. 2089277-07-4

1-Ethenylcyclopropane-1-sulfonamide

Cat. No.: B2621523
CAS No.: 2089277-07-4
M. Wt: 147.19
InChI Key: DAJXIJZKXMFPBG-UHFFFAOYSA-N
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Description

Synthesis Analysis

Sulfonamides can be synthesized by S-N coupling . An easy and handy synthesis of sulfonamides directly from sulfonic acids or its sodium salts is performed under microwave irradiation . The combination of H2O2 and SOCl2 is a highly reactive reagent for the direct oxidative conversion of thiol derivatives to the corresponding sulfonyl chlorides .


Molecular Structure Analysis

The molecular formula of 1-Ethenylcyclopropane-1-sulfonamide is C5H9NO2S. The InChI code is 1S/C5H9NO2S/c1-2-5(3-4-5)9(6,7)8/h2H,1,3-4H2,(H2,6,7,8) .


Physical and Chemical Properties Analysis

This compound is a powder with a molecular weight of 147.2 .

Safety and Hazards

The safety data sheet for 1-Ethenylcyclopropane-1-sulfonamide indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation .

Mechanism of Action

Target of Action

The primary target of 1-Ethenylcyclopropane-1-sulfonamide is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and reproduction .

Mode of Action

This compound acts as a competitive inhibitor of dihydropteroate synthetase . This means that it competes with para-aminobenzoic acid (PABA), the natural substrate of the enzyme, for the active site of the enzyme . By binding to the active site, this compound prevents PABA from accessing the site, thereby inhibiting the enzyme’s activity .

Biochemical Pathways

The inhibition of dihydropteroate synthetase by this compound disrupts the biosynthetic pathway of folic acid . Folic acid is a vital component in the synthesis of nucleotides, which are the building blocks of DNA . Therefore, the inhibition of folic acid synthesis by this compound leads to a decrease in nucleotide production, which in turn inhibits DNA synthesis and bacterial growth .

Result of Action

The result of the action of this compound is the inhibition of bacterial growth and reproduction . By disrupting the synthesis of folic acid, and consequently the synthesis of nucleotides and DNA, this compound effectively halts the proliferation of bacteria .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect the absorption and metabolism of this compound .

Biochemical Analysis

Biochemical Properties

1-Ethenylcyclopropane-1-sulfonamide, like other sulfonamides, exhibits a range of pharmacological activities such as anti-carbonic anhydrase and anti-dihydropteroate synthetase These activities allow it to play a role in various biochemical reactions

Molecular Mechanism

As a sulfonamide, it may share some common mechanisms with other members of this class, such as inhibition of dihydropteroate synthetase, an enzyme involved in the synthesis of folic acid in bacteria . The specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression caused by this compound are not documented.

Properties

IUPAC Name

1-ethenylcyclopropane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2S/c1-2-5(3-4-5)9(6,7)8/h2H,1,3-4H2,(H2,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAJXIJZKXMFPBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1(CC1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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